4-(Benzyloxy)-3-methoxybenzohydrazide
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Overview
Description
4-(Benzyloxy)-3-methoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methoxybenzohydrazide typically involves the reaction of 4-(benzyloxy)-3-methoxybenzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Material: 4-(Benzyloxy)-3-methoxybenzoic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Conditions: Reflux
The reaction proceeds with the formation of the hydrazide derivative, which can be isolated and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the hydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4-(Benzyloxy)-3-methoxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its hydrazide group allows it to form stable complexes with various biomolecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-methoxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzymes or modification of proteins. This interaction can disrupt normal cellular processes, making the compound useful in studying biological pathways and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzohydrazide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Methoxybenzohydrazide: Lacks the benzyloxy group, which can influence its chemical properties and applications.
4-(Benzyloxy)-3-methoxybenzoic acid: The precursor to the hydrazide, with different functional groups affecting its reactivity.
Uniqueness
4-(Benzyloxy)-3-methoxybenzohydrazide is unique due to the presence of both benzyloxy and methoxy groups, along with the hydrazide functional group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-4-phenylmethoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-14-9-12(15(18)17-16)7-8-13(14)20-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAQGDHMUCKFIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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